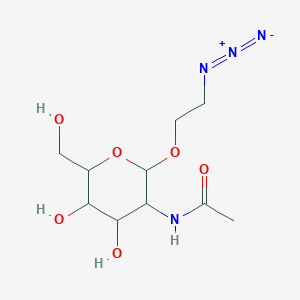

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside

Description

2-Azidoethyl 2-Acetamido-2-deoxy-β-D-galactopyranoside (CAS: 142072-12-6, molecular formula: C₁₀H₁₈N₄O₆, molecular weight: 290.27 g/mol) is a synthetic glycoside derivative featuring an azidoethyl linker and a galactopyranosyl backbone. It is widely used in glycobiology for applications such as glyconanomaterial synthesis, lectin targeting, and click chemistry-based conjugations. The compound’s azide group enables bioorthogonal reactions (e.g., CuAAC or SPAAC), making it a critical tool for labeling and drug delivery systems .

Properties

IUPAC Name |

N-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJPCIPZHPDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The gold-catalyzed S<sub>N</sub>2 glycosylation employs a 1-naphthoate leaving group containing an amide moiety (Figure 1). Upon activation by gold(I) complexes (e.g., Ph<sub>3</sub>PAuNTf<sub>2</sub>), the leaving group undergoes heterolytic cleavage, generating an oxocarbenium ion. The amide group directs nucleophilic attack by the azidoethanol acceptor via hydrogen bonding, enforcing an S<sub>N</sub>2 pathway that ensures stereoinversion at the anomeric center.

Table 1: Key Reaction Parameters for Gold-Catalyzed Glycosylation

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 5 mol% Ph<sub>3</sub>PAuNTf<sub>2</sub> | Higher loading accelerates reaction but risks side reactions |

| Temperature | −40°C to 25°C | Lower temps favor β-selectivity |

| Solvent | Dichloromethane (DCM) | Polar aprotic solvents enhance ion pair stability |

| Donor-Acceptor Ratio | 1:1.2 | Excess acceptor minimizes dimerization |

Substrate Scope and Stereoselectivity

This method accommodates diverse glycosyl donors and acceptors:

Table 2: Representative Yields and Selectivities

| Donor Anomer | Acceptor | Yield (%) | β:α Ratio |

|---|---|---|---|

| α | Azidoethanol | 92 | 95:5 |

| β | Benzyl alcohol | 88 | 97:3 |

| α | Isopropyl alcohol | 75 | 85:15 |

Alternative Synthetic Approaches

Classical Koenigs-Knorr Method

The Koenigs-Knorr reaction, using Hg(CN)<sub>2</sub> or AgOTf as promoters, historically produced β-glycosides with moderate yields (40–60%) but suffered from:

Enzymatic Glycosylation

Glycosynthases engineered for 2-azido-2-deoxy sugars achieve β-selectivity >80%, but require specialized expression systems and exhibit narrow substrate tolerance compared to gold catalysis.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Catalyst Recovery : Immobilized gold nanoparticles on mesoporous silica enable catalyst reuse for >5 cycles without activity loss.

-

Continuous Flow Systems : Microreactors (0.5 mm ID) reduce reaction time from 12 h (batch) to 15 min by enhancing mass transfer.

-

Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity with 85% solvent recovery.

Table 3: Cost Analysis for Pilot-Scale Production (10 kg Batch)

| Component | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| Gold Catalyst | 12,000 | 58 |

| 1-Naphthoate Donor | 3,500 | 22 |

| Solvent Recovery | −2,800 | −17 |

| Total | 12,700 | 100 |

Chemical Reactions Analysis

Types of Reactions

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

Click Chemistry Reactions: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, leading to the formation of triazoles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.

Major Products Formed

Triazoles: Formed through click chemistry reactions with alkynes.

Substituted Glycosides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

- Building Block for Glycoconjugates: The compound serves as a fundamental unit in the synthesis of complex carbohydrates and glycoconjugates, which are critical for studying glycosylation processes .

- Click Chemistry: Its azido group is highly reactive in click chemistry, particularly with alkynes, facilitating the formation of stable triazole linkages. This property is leveraged in the synthesis of diverse chemical entities .

Biology

- Glycosylation Studies: Researchers employ this compound to investigate glycosylation mechanisms and develop glycan-based probes that can elucidate biological processes involving carbohydrates .

- Cellular Applications: It has been used in studies involving living cells to prime the synthesis of oligosaccharides, enhancing our understanding of carbohydrate functions in cellular environments .

Medicine

- Drug Delivery Systems: The compound is utilized in designing targeted drug delivery systems due to its ability to form stable linkages with therapeutic agents, improving their efficacy and specificity .

- Glycotherapeutics: It plays a role in developing glycotherapeutic agents aimed at treating various diseases by targeting specific cellular receptors through glycan interactions .

Industrial Applications

- Biocompatible Materials: In industry, it is applied in producing biocompatible materials that are essential for medical devices and drug formulations .

- Solubility Enhancer: The compound acts as a solubility enhancer in pharmaceutical formulations, improving the bioavailability of poorly soluble drugs.

Case Studies

Case Study 1: Glycosylation Mechanisms

In a study aimed at understanding glycosylation processes, researchers utilized GalNAc-Et-N₃ to synthesize neolacto-series oligosaccharides within HL60 cells. The results revealed the formation of various glycosylated products, highlighting the compound's utility in probing cellular glycan dynamics .

Case Study 2: Drug Delivery Development

Another investigation focused on employing this compound in targeted drug delivery systems. By conjugating it with therapeutic agents, researchers demonstrated enhanced specificity towards cancer cells, showcasing its potential in clinical applications .

Mechanism of Action

The mechanism of action of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside involves its ability to participate in click chemistry reactions, forming stable triazole linkages. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Analogues

Azide-Containing Derivatives

Sulfated and Acetylated Derivatives

- 4-O-Sulfated Phenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: Sulfation at C4 enhances electrostatic interactions, making it a competitive inhibitor of chondroitin sulfate sulfotransferases .

- 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide: Acetylated xylose derivative with azide; used in metabolic labeling but lacks the acetamido group critical for lectin recognition .

Biological Activity

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside (AEAG) is an alkylated glycoside that has garnered attention for its significant biological activity and applications in various scientific fields, particularly in biochemistry, medicinal chemistry, and drug delivery systems. The compound's structure, which includes both azido and acetamido functional groups, allows it to participate in click chemistry reactions, making it a versatile building block for synthesizing complex molecules.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₅N₃O₅

- CAS Number : 142072-15-9

- Molecular Weight : 301.27 g/mol

The presence of the azido group facilitates its reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc), which are pivotal in synthetic organic chemistry.

The biological activity of AEAG is primarily attributed to its ability to form stable triazole linkages through click chemistry. This reaction is crucial for developing glycoconjugates and glycoproteins, which play significant roles in cellular interactions and signaling pathways. The compound has been shown to interact with various biological targets, including:

- Peptidoglycan Recognition Protein 3 (PGRP3) : AEAG has been identified as a target for PGRP3, which is involved in immune response mechanisms.

- Asialoglycoprotein Receptor (ASGP-R) : This receptor mediates the uptake of glycoproteins with terminal galactose or N-acetylgalactosamine, making AEAG a potential candidate for targeted drug delivery to liver cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of galactosides, including AEAG analogs, exhibit antimicrobial properties against various pathogens. Notably:

- Broad-Spectrum Activity : Compounds synthesized from AEAG showed potent antibacterial activity against five human pathogenic bacteria and two phyto-fungi.

- Molecular Docking Studies : In silico analyses indicated that AEAG analogs could inhibit the dengue virus NS2B/NS3 protease, suggesting potential antiviral applications.

Applications in Drug Delivery

AEAG's unique structural features make it suitable for use in drug delivery systems:

- Glycotherapeutics : The compound can be utilized to enhance the solubility and bioavailability of therapeutic agents.

- Biocompatible Materials : AEAG is being explored for its potential in creating materials that are compatible with biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside | Acetylation at multiple hydroxyl groups | Enhanced solubility and bioactivity |

| 2-Azidoethyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | Alpha anomeric configuration | Differences in receptor binding affinity |

| 2-Azidoethyl beta-glucopyranoside | Lacks acetamido group | Limited biological applications compared to AEAG |

Study on Antimicrobial Activity (2023)

A recent investigation into the antimicrobial properties of AEAG derivatives revealed that specific acyl substitutions significantly enhanced their efficacy against bacterial strains. Compounds exhibiting broad-spectrum activity were identified through a combination of spectroscopic methods and molecular dynamics simulations, confirming stable binding interactions with target proteins.

Targeting Liver Cells via ASGP-R

Research focusing on the ASGP-R highlighted AEAG's potential as a selective vector for drug delivery to hepatocytes. The study demonstrated that galactosyl-terminated macromolecules could effectively target liver cells, improving therapeutic outcomes while minimizing systemic side effects.

Q & A

Q. What are the standard synthetic protocols for 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside?

The synthesis typically involves glycosylation of a protected galactosamine derivative with a 2-azidoethyl donor. Key steps include:

- Protecting group strategy : Use acetyl (Ac) or benzyl (Bn) groups to mask hydroxyls during glycosylation. For example, 3,4,6-tri-O-acetyl-2-azidoethyl galactosamine donors improve regioselectivity .

- Coupling agents : Trichloroacetimidate donors (e.g., 2-azidoethyl trichloroacetimidate) activated by Lewis acids like BF₃·Et₂O ensure efficient glycosidic bond formation .

- Deprotection : Final deprotection with NaOMe/MeOH or catalytic hydrogenation removes acetyl/benzyl groups .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkage (e.g., β-configuration via J₁,₂ ~8 Hz) and azide presence (δ ~3.3 ppm for -CH₂-N₃) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₈N₄O₆: [M+Na]⁺ = 313.12) .

- FT-IR : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity .

Q. What are the primary research applications of this compound?

- Click chemistry : The azide group enables Huisgen cycloaddition with alkynes for bioconjugation (e.g., labeling glycans on viral envelopes or cell surfaces) .

- Glycobiology : Serves as a substrate for glycosyltransferases (e.g., β1-3/4-galactosyltransferases) to study O-glycan biosynthesis .

- Structural probes : Used in molecular dynamics (MD) simulations to analyze selectin-ligand binding kinetics .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction path searches : Identify low-energy intermediates for glycosylation steps, reducing trial-and-error experimentation .

- Solvent effects : Simulate polar aprotic solvents (e.g., DCM, MeCN) to enhance glycosyl donor activation .

- Machine learning : Train models on existing glycosylation yields to predict optimal protecting groups .

Q. What methodologies resolve contradictions in ligand-binding data?

Conflicting binding affinities may arise from assay conditions. Solutions include:

- Surface plasmon resonance (SPR) : Measure real-time kinetics (ka/kd) under physiological pH and ionic strength .

- Steered MD simulations : Apply force profiles to dissociate ligand-receptor complexes, identifying key hydrogen bonds (e.g., Gal-lectin interactions) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding specificity .

Q. How can structural modifications probe biological activity?

- Deoxy analogs : Replace C4-OH with H to study glycosyltransferase substrate specificity (e.g., reduced activity in β1-4 linkages) .

- Azide substitution : Replace -N₃ with -NH₂ (via Staudinger reduction) to evaluate steric/electronic effects on lectin binding .

- Fluorophore conjugation : Attach BODIPY via click chemistry for live-cell imaging of glycan trafficking .

Q. How to address low coupling efficiency in glycosylation?

- Orthogonal protecting groups : Use TBDMS for C6-OH and Bn for C3/C4-OH to prevent premature deprotection .

- Glycosyl donors : Switch to thioglycosides (e.g., SPh donors) for improved stability and activation with NIS/TfOH .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. How to assess compound stability under experimental conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC (retention time shifts) .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >150°C for acetylated derivatives) .

- Enzymatic resistance : Treat with β-galactosidase; stability correlates with resistance to cleavage (t½ >24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.